Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate
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Overview
Description
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is a complex organic compound that features a quinoline derivative fused with a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a nicotinic acid derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate can undergo various chemical reactions including:
Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline and nicotinate esters.
Scientific Research Applications
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate has several scientific research applications:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(17(20)21-2)11-18-16(12)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
KFITZRQRNRLSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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